2-Azido-4,6-dimethoxy-1,3,5-triazine
Description
Significance of Triazine-Based Scaffolds in Organic Chemistry
The 1,3,5-triazine (B166579), or s-triazine, ring is a six-membered heterocyclic aromatic structure containing three nitrogen atoms at alternating positions. This scaffold is of considerable interest in organic and medicinal chemistry due to its wide spectrum of applications. nih.govmdpi.com Triazine derivatives are found in numerous biologically active molecules with potential anti-inflammatory, anti-cancer, antiviral, and antimicrobial properties, making them attractive frameworks for drug design and development. nih.govnih.gov
The utility of the triazine core stems from its unique electronic properties and the ability to functionalize it at the 2, 4, and 6 positions. The precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is an inexpensive and readily available starting material. researchgate.netmdpi.com The chlorine atoms in cyanuric chloride exhibit different reactivities, allowing for sequential and controlled nucleophilic substitution. researchgate.netmdpi.com This feature enables the synthesis of a vast library of symmetrically and asymmetrically substituted triazines, providing access to diverse chemical space. nih.govresearchgate.net Beyond medicine, triazine-based structures are used in the development of covalent organic polymers, materials for catalysis, and as components in supramolecular chemistry. rsc.orgrsc.orgchim.it The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), a close structural relative of ADT, is widely used as a coupling reagent in the synthesis of esters and amides. researchgate.netmdpi.com
Overview of Azido-Functionalized Heterocycles in Synthetic Methodology
Organic azides are compounds characterized by the presence of the azide (B81097) (–N₃) functional group. This group is considered a "high-energy" functionality, as it can readily extrude diatomic nitrogen (N₂), a thermodynamically favorable process. scispace.com This tendency is harnessed in numerous powerful chemical reactions, including the Staudinger ligation, Curtius rearrangement, and various cycloadditions. mdpi.com
When an azido (B1232118) group is attached to a heterocyclic ring, it imparts unique reactivity to the molecule. Azido-functionalized heterocycles serve as versatile precursors for the synthesis of a wide array of other nitrogen-containing molecules, particularly other heterocyclic systems. mdpi.comresearchgate.netnih.gov They are extensively used in intermolecular and intramolecular cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form triazoles. researchgate.net Furthermore, the azido group can act as a precursor to an amino group via reduction or participate in nitrene insertion reactions. mdpi.com The incorporation of the azido functionality into a stable heterocyclic scaffold like a triazine combines the inherent reactivity of the azide with the structural and electronic properties of the ring system.
Historical Context and Initial Reporting of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) as a Diazo-Transfer Reagent
The synthesis of diazo compounds, which are key intermediates for carbene transfer reactions, is most commonly achieved through diazo-transfer reactions. For decades, sulfonyl azides, particularly tosyl azide (TsN₃), have been the reagents of choice for this transformation. scispace.com However, many sulfonyl azides are highly energetic, potentially explosive, and sensitive to impact, posing significant safety risks. scispace.comacs.org This has driven research towards developing safer alternatives. scispace.com
In 2018, this compound (ADT) was introduced as a novel diazo-transfer reagent that was reported to be "intrinsically safe," highly efficient, and shelf-stable. organic-chemistry.org It was synthesized in a simple two-step process from inexpensive starting materials. organic-chemistry.org The initial report highlighted that ADT enables the rapid synthesis of diazo compounds from activated methylene (B1212753) substrates, often in excellent yields within minutes at room temperature. scispace.comorganic-chemistry.org It was shown to be compatible with various functional groups and scalable for gram-scale reactions. organic-chemistry.org
A key claim in the initial report was the reagent's safety, which was based on thermal analysis data from Differential Scanning Calorimetry (DSC) that indicated an endothermic decomposition. organic-chemistry.orgnih.gov This finding was highly significant as it suggested ADT was non-explosive, a stark contrast to traditional sulfonyl azides. organic-chemistry.org
This evolution in understanding underscores the critical importance of rigorous safety analysis in chemical research. While ADT remains a highly effective and rapid diazo-transfer reagent, its historical context is now framed by both its initial promise of enhanced safety and the subsequent crucial correction regarding its potential hazards. scispace.comacs.org
Data Tables
Table 1: Thermal Properties of ADT as Initially Reported vs. Re-evaluated
This table contrasts the initial thermal analysis findings for this compound (ADT) with the corrected data from a subsequent, more detailed investigation.
| Property | Initial Report (2018) organic-chemistry.org | Re-evaluation (2019) scispace.comacs.org |
| Decomposition Type | Endothermic | Exothermic |
| Enthalpy of Decomposition (ΔH) | +30.3 kJ mol⁻¹ | -207 kJ mol⁻¹ (-1135 J g⁻¹) |
| Initiation Temperature (Tᵢₙᵢₜ) | Not Reported | 159 °C |
| Safety Conclusion | Intrinsically safe, non-explosive | Potentially explosive, comparable to tosyl azide |
| Max Recommended Temperature | Not specified | 55 °C |
Table 2: Comparison of ADT with Other Diazo-Transfer Reagents
This table provides a comparative overview of ADT and other common diazo-transfer reagents, highlighting key characteristics related to their application and safety.
| Reagent | Structure | Key Features |
| This compound (ADT) | Highly efficient and rapid reactions at room temperature; shelf-stable; initially reported as safe but later shown to be potentially explosive. scispace.comorganic-chemistry.org | |
| Tosyl Azide (TsN₃) | Widely used benchmark reagent; known to be explosive and requires careful handling. scispace.com | |
| p-Acetamidobenzenesulfonyl Azide (p-ABSA) | A safer alternative to tosyl azide with a similar safety profile to p-DBSA; facilitates easier product separation. scispace.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-4,6-dimethoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHXCCXAHLVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N=[N+]=[N-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275308 | |
| Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30805-07-3 | |
| Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azido 4,6 Dimethoxy 1,3,5 Triazine
Established Synthetic Routes from Cyanuric Chloride Precursors
The most practical and widely established method for synthesizing 2-azido-4,6-dimethoxy-1,3,5-triazine begins with the inexpensive and readily available reagent, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. organic-chemistry.orgmdpi.com The synthesis leverages the differential reactivity of the three chlorine atoms on the triazine ring. Each successive substitution of a chlorine atom by a nucleophile decreases the reactivity of the remaining C-Cl bonds, allowing for a controlled, stepwise functionalization of the core structure. mdpi.comresearchgate.net
Stepwise Alkoxylation and Azidation Protocols
The synthesis is typically performed as a simple two-step process involving an initial double alkoxylation followed by a final azidation. organic-chemistry.org
Step 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) The first stage involves the nucleophilic substitution of two chlorine atoms of cyanuric chloride with methoxy (B1213986) groups. This is achieved by reacting cyanuric chloride with methanol (B129727) in the presence of a base to neutralize the hydrogen chloride byproduct. Sodium bicarbonate is commonly used for this purpose. The reaction is carefully controlled, typically by managing the temperature, to favor disubstitution. researchgate.net The intermediate product, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is a stable, crystalline solid that can be isolated and purified before proceeding to the next step. organic-chemistry.org
Step 2: Synthesis of this compound In the second and final step, the remaining chlorine atom on the 2-chloro-4,6-dimethoxy-1,3,5-triazine intermediate is displaced by an azide (B81097) group. This is accomplished by reacting the chlorinated intermediate with an azide salt, such as sodium azide. organic-chemistry.org This substitution reaction yields the target compound, this compound.
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency and selectivity of the synthesis are highly dependent on the careful control of reaction conditions. An empirical rule for the sequential substitution of cyanuric chloride highlights the importance of temperature: the first substitution typically occurs at or below 0°C, the second at room temperature, and the third requires elevated temperatures (above 60°C). researchgate.net
For the synthesis of the 2-chloro-4,6-dimethoxy-1,3,5-triazine intermediate, the stoichiometry is critical. Using approximately two equivalents of sodium bicarbonate per equivalent of cyanuric chloride ensures the neutralization of the HCl produced during the disubstitution. The reaction can be initiated at a moderate temperature and then brought to reflux to ensure completion.
The table below summarizes a typical set of reaction conditions for the first step of the synthesis.
| Parameter | Value |
| Starting Material | Cyanuric Chloride |
| Reagents | Methanol, Sodium Bicarbonate, Water |
| Molar Ratio (Cyanuric Chloride:NaHCO₃) | 1 : 2 |
| Initial Temperature | Rise to 35°C upon mixing |
| Reaction Temperature | Heated to reflux |
| Reaction Time | 30 minutes at reflux |
| Product | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |
This table presents data from a representative synthesis protocol for the intermediate compound.
Modified and Advanced Preparative Techniques for Azidotriazines
While the stepwise substitution of cyanuric chloride remains the standard, research into green chemistry has prompted the exploration of alternative energy sources to drive the reaction. Microwave irradiation, for instance, has been investigated as an efficient and green procedure for the selective preparation of various s-triazine derivatives, offering benefits such as shorter reaction times and solvent-free conditions for certain syntheses. chim.it Such techniques could potentially be adapted for the synthesis of azidotriazines, offering a more environmentally benign route.
Synthesis of Structural Analogues and Substituted Azidotriazine Systems
The same fundamental principle of sequential nucleophilic substitution on a cyanuric chloride core can be applied to generate a vast array of structural analogues. researchgate.netnih.gov By varying the nucleophiles and the order of their addition, a diverse library of substituted triazines can be created. mdpi.com
For example, by reacting cyanuric chloride first with an amine and then with an alkoxide, one can prepare 2-chloro-4-alkoxy-6-amino-1,3,5-triazines. mdpi.comnih.gov Subsequent reaction with sodium azide would yield the corresponding 2-azido-4-alkoxy-6-amino-1,3,5-triazine analogue. Similarly, using different alcohols in the initial step would lead to analogues with groups other than methoxy at the 4 and 6 positions. The synthesis of derivatives containing various alkyl, aromatic, and chiral hydroxyalkyl groups has been developed through these sequential substitution protocols. researchgate.netnih.gov This modular approach provides a versatile platform for creating a wide range of substituted azidotriazine systems for various research applications. nih.gov
Reactivity and Mechanistic Investigations of 2 Azido 4,6 Dimethoxy 1,3,5 Triazine
Applications in Diazo-Transfer Reactions
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) has emerged as a highly effective reagent for diazo-transfer reactions, enabling the rapid and efficient synthesis of diazo compounds. organic-chemistry.org These reactions typically proceed quickly at room temperature, often completing within minutes to yield the desired products in excellent yields. organic-chemistry.org The reagent's utility is particularly noted in its application to activated methylene (B1212753) substrates. scispace.com
ADT has demonstrated broad applicability for the diazo-transfer reaction with a variety of activated methylene compounds. The reagent's high efficiency allows for the clean formation of diazo products, making it a valuable tool in organic synthesis. organic-chemistry.org
The reaction is compatible with a wide range of substrates containing methylene groups activated by adjacent electron-withdrawing groups. ADT has been shown to effectively transfer the diazo group to various such compounds, achieving excellent yields. scispace.com The reagent tolerates diverse functional groups within the substrate molecule. organic-chemistry.org
Below is a table summarizing the product yields for the diazo-transfer reaction between ADT and selected activated methylene substrates.
| Substrate Name | Activating Groups | Product Yield (%) |
| Diethyl malonate | Two Ester Groups | >95% |
| Ethyl acetoacetate | Keto and Ester Groups | >95% |
| Malononitrile | Two Nitrile Groups | >95% |
| 1,3-Diketones | Two Keto Groups | >95% |
| β-Keto sulfones | Keto and Sulfone Groups | >95% |
This table is interactive. You can sort and filter the data.
The selection of a suitable base is critical for the successful deprotonation of the activated methylene substrate, which is a key step in the reaction mechanism. Inorganic bases are commonly employed, with choices ranging from mild bases like sodium bicarbonate (NaHCO₃) to stronger bases such as potassium hydroxide (B78521) (KOH). organic-chemistry.org The compatibility of ADT with strong bases like KOH is a notable advantage over many traditional sulfonyl azide (B81097) reagents. organic-chemistry.org The reaction does not typically require a catalyst beyond the base needed to generate the nucleophilic enolate from the substrate.
The mechanism of diazo-transfer using ADT is understood to proceed through the formation of an intermediate species that subsequently fragments to generate the final products. organic-chemistry.org
The reaction is initiated by the deprotonation of the activated methylene substrate by a base, forming a carbanion or enolate. This nucleophilic species then attacks the terminal nitrogen atom of the azide group on the ADT molecule. This attack forms a transient, unstable intermediate. The mechanism involves the stabilization of the enolate by metal ions from the base, which facilitates the efficient transfer of the diazo group. organic-chemistry.org This intermediate subsequently undergoes fragmentation, leading to the formation of the desired diazo compound and 2-amino-4,6-dimethoxy-1,3,5-triazine (B97412) as a byproduct.
Solvent polarity plays a significant role in the kinetics of the diazo-transfer reaction with ADT. The reaction proceeds rapidly, often within minutes, in high-polarity solvents such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The use of polar solvents is believed to stabilize the charged intermediates, specifically the enolate of the activated methylene compound and the subsequent tetrahedral intermediate formed during the nucleophilic attack. This stabilization of intermediates lowers the activation energy of the reaction, contributing to the observed fast reaction rates.
Comparative Analysis with Established Diazo-Transfer Reagents
ADT has demonstrated high efficiency as a diazo-transfer reagent, facilitating the rapid synthesis of diazo compounds. In many cases, reactions with ADT proceed to completion within minutes at room temperature, affording excellent yields. oup.com It has been shown to be effective for the diazo-transfer to a variety of activated methylene compounds. organic-chemistry.org The reagent's efficacy is often comparable to or exceeds that of traditional sulfonyl azides. oup.com
The selectivity of ADT is a key aspect of its utility. It has been observed to tolerate various functional groups and is compatible with strong bases like potassium hydroxide, a characteristic not shared by many sulfonyl azides. oup.com This broad compatibility allows for its use in complex molecular settings without the need for extensive protecting group strategies.
A significant point of comparison has been the reagent's safety profile. Initial studies reported ADT as an "intrinsically safe" diazo-transfer reagent, citing differential scanning calorimetry (DSC) data that indicated an endothermic decomposition. oup.comorganic-chemistry.org However, subsequent and more detailed investigations have challenged this assessment. These later studies present DSC data showing a highly exothermic decomposition for ADT, with an enthalpy of decomposition comparable to that of the widely used but potentially explosive tosyl azide (TsN₃). nih.govsci-hub.se This finding underscores the need for careful handling and thermal management when using ADT, similar to the precautions required for other energetic diazo-transfer reagents.
Table 1: Comparative Thermal Properties of Diazo-Transfer Reagents
| Reagent | Reported Decomposition | Enthalpy of Decomposition (ΔHd) |
| This compound (ADT) | Initially Endothermic, later found to be Exothermic | -1135 J g⁻¹ (-207 kJ mol⁻¹) nih.govsci-hub.se |
| Tosyl Azide (TsN₃) | Exothermic | Comparable to ADT nih.govsci-hub.se |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | Exothermic | Safer profile than TsN₃ |
This table presents a summary of the thermal properties of ADT in comparison to other common diazo-transfer reagents.
The synthetic utility of this compound is marked by several distinct advantages. A primary benefit is its shelf-stability; ADT is a crystalline solid that can be stored for over a year under ambient conditions without significant degradation. oup.comorganic-chemistry.org This contrasts with some other diazo-transfer reagents that have more limited shelf lives. oup.com Furthermore, ADT can be synthesized in a straightforward two-step process from inexpensive starting materials, namely cyanuric chloride, sodium azide, and methanol (B129727), which adds to its practical appeal. oup.comorganic-chemistry.org
The operational simplicity of diazo-transfer reactions using ADT is another significant advantage. These reactions are typically fast and can be performed at room temperature using common inorganic bases and high-polarity solvents. oup.com The scalability of this process has also been demonstrated, with gram-scale reactions reaching completion in a short timeframe. oup.com
However, the primary limitation of ADT is the potential hazard associated with its highly exothermic decomposition. nih.govsci-hub.se The discrepancy between initial and later safety assessments highlights a critical consideration for its use in any synthetic protocol. While it has been reported to be insensitive to impact and friction, the substantial energy release upon thermal decomposition necessitates that processes using ADT be conducted with appropriate caution, including maintaining a recommended maximum process temperature of 55 °C. nih.govsci-hub.se This energetic nature, comparable to tosyl azide, requires careful consideration, especially in large-scale applications where heat dissipation can be challenging.
Photochemical Transformations of this compound
The photochemical behavior of this compound is characterized by the generation of a highly reactive nitrene intermediate, which can subsequently undergo a variety of intermolecular reactions.
Upon irradiation with ultraviolet light, typically at 254 nm, this compound undergoes photolysis to generate a highly reactive triazinyl nitrene intermediate. oup.com The formation of this intermediate is inferred from the products observed in subsequent reactions. The photochemical reaction is believed to proceed via a singlet nitrene intermediate, as evidenced by the nature of the products formed and the absence of hydrogen abstraction byproducts in reactions with hydrocarbons like cyclohexane (B81311). oup.com This singlet nitrene is electrophilic and readily participates in intermolecular insertion and addition reactions. oup.com
The generated triazinyl nitrene exhibits reactivity towards C-H bonds of hydrocarbons. In a notable example, the irradiation of this compound in cyclohexane resulted in the intermolecular insertion of the triazinyl nitrene into a C-H bond of the cyclohexane ring. oup.com This reaction yielded 2-cyclohexylamino-4,6-dimethoxy-1,3,5-triazine as the sole major product. oup.com This type of insertion reaction is a characteristic transformation of singlet nitrenes and highlights the potential of this photochemical method for the direct C-H amination of alkanes.
In the presence of unsaturated systems, the photochemically generated triazinyl nitrene undergoes addition reactions. When this compound is irradiated in the presence of cyclohexene, the triazinyl nitrene adds across the double bond to form an aziridine (B145994) derivative. oup.com This reaction provides a direct pathway for the synthesis of N-triazinyl aziridines from alkenes. The formation of the aziridine ring is a typical reaction of singlet nitrenes with olefins and further supports the proposed singlet nature of the intermediate generated from the photolysis of this compound. oup.com
Table 2: Photochemical Reactions of this compound
| Substrate | Reaction Type | Major Product |
| Cyclohexane | Intermolecular C-H Insertion | 2-Cyclohexylamino-4,6-dimethoxy-1,3,5-triazine oup.com |
| Cyclohexene | Aziridination (Addition to double bond) | Aziridine derivative oup.com |
This table summarizes the outcomes of the photochemical reactions of this compound with different hydrocarbon substrates.
Reactions with Ketones and Heterocyclic Product Formation
The photochemical reaction of this compound with ketones proceeds through a distinct pathway involving a nitrene intermediate. oup.com When irradiated, the azide compound is believed to form a singlet nitrene, which then acts as an electrophile. This highly reactive species attacks the carbonyl oxygen of the ketone. oup.com Following this initial attack, the intermediate undergoes cyclization, leading to the formation of a bicyclic adduct. For instance, in the reaction with acetone, the resulting product is a bicyclic compound formed from a 1:1 molar ratio of the nitrene and acetone. oup.com The structure of this adduct is supported by the absence of the characteristic infrared (IR) band for a saturated aliphatic carbonyl group, indicating that the ketone's carbonyl has been incorporated into the new ring system. oup.com
Comparative Photochemical and Thermal Reaction Pathways
The reaction pathways of this compound with ketones differ significantly depending on whether the reaction is initiated by photolysis or by heat. oup.com
Photochemical Pathway: As described previously, the photochemical reaction is characterized by the formation of a singlet nitrene intermediate. This nitrene engages in an electrophilic attack on the ketone's carbonyl oxygen, culminating in a cyclization to yield a bicyclic product. oup.com This pathway highlights the unique reactivity of the photochemically generated nitrene.
Thermal Pathway: In stark contrast, the thermal reaction of this compound with ketones does not produce the bicyclic adduct. Instead, the sole product isolated is 2-amino-4,6-dimethoxy-1,3,5-triazine. oup.com This outcome suggests that the thermal decomposition of the azide likely follows a different mechanistic route that does not involve the formation of the same reactive nitrene species that attacks the ketone. The clear divergence in products indicates that the photochemical and thermal reactions proceed via entirely different mechanisms. oup.com
Click Chemistry and Cycloaddition Reactions
This compound serves as a versatile substrate in click chemistry, particularly in cycloaddition reactions for the synthesis of complex heterocyclic systems. These reactions are valued for their high efficiency, mild reaction conditions, and high yields. organic-chemistry.orgnih.gov
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary reaction pathway for this compound. organic-chemistry.orgwikipedia.org This reaction facilitates the covalent linking of the triazine moiety to various molecular building blocks. nih.gov The process involves the reaction of the azide group with a terminal alkyne in the presence of a copper(I) catalyst. wikipedia.org The Cu(I) catalyst, which can be generated in situ from Cu(II) salts (like copper(II) sulfate) with a reducing agent (like sodium ascorbate), dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.orgwikipedia.org The reaction is robust, proceeds under mild, often aqueous conditions, and is tolerant of a wide array of functional groups, making it a highly reliable method for creating triazole-triazine conjugates. organic-chemistry.orgnih.gov
Regioselectivity and Scope with Various Alkynes
A defining feature of the CuAAC reaction is its exceptional regioselectivity. organic-chemistry.orgnih.gov Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.govwikipedia.org This high degree of control is a direct result of the copper-mediated reaction mechanism. nih.gov The scope of the reaction is broad, accommodating a wide variety of terminal alkynes. This allows for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazoles linked to the 4,6-dimethoxy-1,3,5-triazine core. nih.govresearchgate.net
Table 1: Regioselectivity of Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Catalyst | Temperature | Regioisomers Produced | Primary Product |
| Thermal Huisgen Cycloaddition | None | Elevated | Mixture of 1,4- and 1,5- | Mixture |
| Copper-Catalyzed (CuAAC) | Copper(I) | Room Temp / Mild | Single regioisomer | 1,4-disubstituted |
| Ruthenium-Catalyzed (RuAAC) | Ruthenium(II) | Variable | Single regioisomer | 1,5-disubstituted |
Solvent-Directed Click Reactions with Active Methylene Compounds
Recent research has unveiled a novel, metal-free click reaction involving 2-azido-1,3,5-triazines and active methylene compounds. acs.orgnih.gov A key innovation in this methodology is the ability of the solvent to direct the reaction pathway. acs.org The outcome of the reaction is determined by the protonation source for a common nitrogen anion intermediate. acs.orgfao.org
In Aprotic Solvents (e.g., DMSO): When the reaction is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO), a diazo-transfer reaction occurs, yielding diazo compounds in high yields. acs.org The protonation of the intermediate is accomplished by the acidic α-hydrogen of the active methylene compound. acs.org
In Aqueous Solution: Conversely, when the reaction is performed in an aqueous solution, a regiospecific [3+2] cycloaddition takes place. acs.orgacs.org In this case, the solvent (water) acts as the proton source for the nitrogen anion intermediate, leading to the rapid formation of trisubstituted 1,2,3-triazole products in high yields under mild conditions. acs.orgnih.gov These products are often easy to separate without the need for column chromatography. acs.org This solvent-directed approach provides a versatile and environmentally friendly alternative to metal-catalyzed methods for synthesizing complex triazoles. acs.org
Table 2: Solvent Effects on the Reaction of 2-Azido-1,3,5-triazines with Active Methylene Compounds
| Solvent Type | Predominant Reaction Pathway | Major Product Type |
| Aprotic (e.g., DMSO) | Diazo-Transfer | Diazo Compounds |
| Aqueous (e.g., Water) | [3+2] Cycloaddition | Trisubstituted 1,2,3-Triazoles |
Formation of Triazolyl-Triazine Conjugates
The synthesis of molecules that conjugate triazole and triazine rings is a significant application of the cycloaddition reactions of this compound. These hybrid structures are of interest in medicinal chemistry and materials science. nih.govmdpi.com The CuAAC reaction is a primary tool for creating these conjugates, reliably linking the triazine unit to a terminal alkyne-containing molecule via a 1,4-disubstituted 1,2,3-triazole bridge. researchgate.net The efficiency and regioselectivity of the CuAAC reaction allow for the straightforward synthesis of well-defined triazolyl-triazine structures. researchgate.net Similarly, the solvent-directed click reaction with active methylene compounds provides a metal-free pathway to generate highly substituted triazolyl-triazine conjugates, further expanding the synthetic possibilities. acs.org
Reactions with Amines for Azide Synthesis
Transfer of Azido (B1232118) Group to Primary Amines
No published research data, reaction tables, or detailed mechanistic studies were found describing the transfer of the azido group from this compound to primary amines to form organic azides. While diazo-transfer reagents can theoretically be used for this purpose, specific examples and experimental details for this particular reagent are not available in the reviewed literature.
Synthetic Utility for ¹⁵N-Labeled Azide Generation
There is no information available in the scientific literature regarding the application of this compound in the synthesis of ¹⁵N-labeled azides from primary amines. Research on the synthesis of isotopically labeled azides typically involves other specialized reagents and methodologies.
Advanced Analytical and Computational Studies
Thermal Analysis and Decomposition Energetics
The thermal stability and energetic properties of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) have been a subject of significant scientific investigation and reassessment. Thermal analysis techniques are crucial in determining the potential hazards associated with energetic materials.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used to evaluate the thermal behavior of ADT. TGA measures the change in mass of a sample as a function of temperature, indicating stages of decomposition through mass loss. DSC measures the heat flow into or out of a sample as it is heated, identifying endothermic (heat-absorbing) or exothermic (heat-releasing) processes.
Initial studies of ADT utilized both DSC and TGA to characterize its thermal profile. sci-hub.se Subsequent, more detailed investigations also employed these techniques, often in combination with mass spectrometry (TGA-MS), to analyze the gaseous products evolved during decomposition. sci-hub.se These analyses are fundamental to understanding the compound's stability and the energy released upon decomposition.
There has been a significant reassessment of the decomposition profile of ADT. The compound was initially reported as an "intrinsically safe" reagent based on DSC data that indicated an endothermic decomposition, with a positive enthalpy of decomposition (ΔH) of +30.3 kJ mol⁻¹. organic-chemistry.org This finding suggested that the compound absorbed energy upon breaking down, implying a lower hazard potential.
The conflicting reports on the decomposition behavior of ADT have been largely attributed to the experimental conditions used during DSC analysis, particularly the type of crucible. scispace.com For energetic compounds that evolve gas during decomposition, it is critical to use a sealed crucible capable of withstanding the pressure generated. researchgate.net
If an open or improperly sealed crucible is used, the evaporation or sublimation of the sample can occur. researchgate.net This process is endothermic and can mask or be mistaken for the thermal decomposition event. researchgate.net The initial report of an endothermic decomposition was likely the result of using a crucible that allowed the gaseous products to escape. scispace.comresearchgate.net Later studies that identified the highly exothermic nature of ADT's decomposition utilized sealed, high-pressure crucibles that contained the sample and the gaseous products, allowing for an accurate measurement of the heat released during the decomposition itself. scispace.comresearchgate.net This highlights the critical importance of appropriate experimental design in thermal hazard assessment, as crucible selection can dramatically alter the resulting data and its interpretation. icheme.orgresearchgate.net
Quantitative analysis provides precise values for the energy released during decomposition. The initial study reported an endothermic enthalpy of decomposition, which has since been corrected by more recent findings. The reassessed data show a large negative enthalpy of decomposition, confirming the significant energy release.
A comparative summary of the reported thermal data is presented below.
| Parameter | Initial Reported Value | Reassessed Value | Source |
|---|---|---|---|
| Decomposition Behavior | Endothermic | Exothermic | sci-hub.seorganic-chemistry.org |
| Enthalpy of Decomposition (ΔHD) | +30.3 kJ mol⁻¹ | -207 kJ mol⁻¹ | organic-chemistry.orgacs.org |
| Enthalpy of Decomposition (ΔHD) | N/A | -1135 J g⁻¹ | acs.orgscispace.comimperial.ac.uk |
| Initiation Temperature (Tinit) | ~130-150 °C | 159 °C | sci-hub.seacs.org |
| Onset Temperature (Tonset) | N/A | 187 °C | scispace.com |
Spectroscopic Characterization in Mechanistic Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of a compound's chemical structure.
Utilization of Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The azide (B81097) group (–N₃) is particularly prominent, displaying a strong and sharp characteristic absorption band due to its asymmetric stretching vibration. nih.gov This peak typically appears in the spectral region of 2100-2224 cm⁻¹. nih.gov Studies on analogous azido-triazine compounds confirm the appearance of the azide peak around 2095 cm⁻¹. researchgate.net
The dimethoxy-triazine core also presents several characteristic bands. The aromatic stretching modes of the triazine ring are observed in the 1662-1460 cm⁻¹ range. researchgate.net Specifically, peaks around 1562 cm⁻¹ and 1460 cm⁻¹ are assigned to these ring vibrations. researchgate.net Furthermore, C-O and C-N stretching vibrations, corresponding to the methoxy (B1213986) and amino-linkage of the azide group to the ring, are identifiable. C-O stretching is typically found around 1300 cm⁻¹, while C-N stretching appears at lower wavenumbers, such as 818 cm⁻¹. researchgate.net
IR spectroscopy is also instrumental in analyzing the gaseous products of thermal decomposition. For related energetic triazine compounds, TG-FTIR analysis has identified decomposition products such as H₂O, NH₃, CO₂, CO, and NO₂ based on their characteristic IR absorption peaks in the gas phase. mdpi.com
Table 1: Characteristic IR Absorption Bands for this compound and Related Structures
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Azide (R-N₃) | Asymmetric Stretch | 2095 - 2224 | nih.govresearchgate.net |
| Triazine Ring | Aromatic Stretch | 1460 - 1562 | researchgate.net |
| C-O (Methoxy) | Stretch | ~1300 | researchgate.net |
UV-Visible Spectroscopy for Photochemical Studies
UV-Visible spectroscopy provides critical insights into the electronic transitions within this compound, which is foundational for understanding its photochemical behavior. Studies on various 2,4,6-trisubstituted-1,3,5-triazine derivatives show that their absorption spectra are dominated by π→π* transitions within the conjugated system. mdpi.comsoton.ac.uk The position and intensity of the absorption maxima (λ_max) are highly sensitive to the nature of the substituents on the triazine core. mdpi.com
For instance, incorporating electron-releasing groups leads to a bathochromic (red) shift of the primary absorption band. mdpi.com While specific photochemical studies on this compound are not detailed in the provided sources, the electronic properties can be inferred from related systems. The combination of the electron-donating methoxy groups and the azido (B1232118) group on the electron-deficient triazine ring establishes a donor-acceptor system that governs its electronic absorption properties.
Furthermore, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate UV-Vis spectra, helping to assign the observed electronic transitions and validate experimental findings for complex triazine derivatives. rsc.orgresearchgate.netscispace.com These theoretical calculations support the characterization of the molecule's excited states, which is essential for predicting photochemical reactivity. rsc.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms of triazine compounds. soton.ac.uk DFT calculations allow for the modeling of reaction pathways, the characterization of transition states, and the determination of activation energies, providing a molecular-level understanding of reactivity. nih.govmdpi.com
For example, in the reaction of 2,4,6-triazido-1,3,5-triazine with triphenylphosphane, DFT and semi-empirical PM3 calculations were used to study the thermodynamics of isomerization reactions and to estimate the activation barriers for cyclization. nih.gov Such studies are crucial for predicting product formation and understanding the stability of intermediates. DFT methods, such as B3LYP and M06-2X, are commonly used to investigate various reactions, including cycloadditions involving azides, which are fundamental to their chemistry. researchgate.netmdpi.com These computational approaches can model different potential pathways, such as concerted versus stepwise mechanisms, and determine the most energetically favorable route. mdpi.com
Prediction of Thermal Stability and Decomposition Pathways
The thermal stability of this compound (ADT) has been a subject of significant investigation and revision. An initial study reported that ADT was "intrinsically safe," suggesting it underwent endothermic decomposition based on differential scanning calorimetry (DSC) data. organic-chemistry.org However, a subsequent and more detailed investigation revealed that ADT actually displays a highly exothermic decomposition. nih.govsci-hub.se This later study reported a decomposition initiation temperature (T_init) of 159 °C and a large enthalpy of decomposition (ΔH_d) of -1135 J g⁻¹ (-207 kJ mol⁻¹), indicating that the compound is potentially explosive and comparable in exothermic magnitude to the widely used tosyl azide. nih.govsci-hub.se The discrepancy was attributed to a misinterpretation of an endothermic evaporation peak as a decomposition event in the original report. organic-chemistry.org
Theoretical modeling and experimental studies of related energetic azidotriazines provide further insight into decomposition pathways. The thermal decomposition of many aromatic azides is believed to initiate with the splitting off of a nitrogen molecule (N₂). researchgate.netresearchgate.net This is followed by subsequent intermolecular reactions involving the generated nitrene species, leading to the formation of more stable products. researchgate.net For 2,4,6-triazido-1,3,5-triazine, N₂ is the only gaseous product detected. researchgate.net In more complex substituted triazines, other gaseous products such as NO, N₂O, CO, and CO₂ have been observed. researchgate.net
Table 2: Comparative Thermal Decomposition Data
| Compound | Initiation Temp. (T_init) | Enthalpy of Decomposition (ΔH_d) | Key Finding | Source(s) |
|---|---|---|---|---|
| This compound (ADT) | 159 °C | -1135 J g⁻¹ | Highly exothermic decomposition. | nih.govsci-hub.se |
| This compound (ADT) | 130-200 °C (peak range) | +30.3 kJ mol⁻¹ | Initially reported as endothermic. | organic-chemistry.org |
Analysis of Electronic and Steric Effects on Reactivity
The reactivity of the 1,3,5-triazine (B166579) ring is heavily influenced by the electronic and steric properties of its substituents. Computational and experimental studies on triazine herbicides demonstrate how these factors govern interactions with other molecules. nih.gov For instance, the adsorption of triazines onto biochar surfaces is influenced by π-π electron donor-acceptor (EDA) interactions between the triazine ring and polyaromatic surfaces. nih.gov The electron-deficient nature of the triazine ring allows it to act as a π-acceptor.
Steric effects also play a critical role. The presence of bulky substituents adjacent to each other on the triazine ring can induce significant ring strain, leading to a distortion from planarity. soton.ac.uk This loss of planarity can affect the molecule's conjugation and accessibility for reacting species. In adsorption studies, steric hindrance from substituents was found to suppress the equilibrium adsorption of triazine herbicides, and a larger solute molecular volume correlated with a slower rate of adsorption. nih.gov These findings highlight that both electronic compatibility (e.g., EDA interactions) and physical accessibility (steric effects) are crucial in determining the reactivity of substituted triazines. nih.gov
Investigation of Azide-Tetrazole Tautomerism in Related Systems
When an azide group is attached to a heterocyclic ring at a position adjacent to a ring nitrogen, it can exist in equilibrium with a fused tetrazole ring structure. researchgate.netnih.gov This constitutional isomerism, known as azide-tetrazole tautomerism, is a well-documented phenomenon in the chemistry of N-heterocyclic azides, including triazine derivatives. rsc.orgosi.lvresearchgate.net
The position of this ring-chain equilibrium is sensitive to several factors:
Substituents: Electron-withdrawing groups on the heterocyclic ring can favor the open-chain azide form, while other substituents may stabilize the fused tetrazole isomer. nih.govrsc.org
Solvent: The polarity of the solvent can significantly shift the equilibrium. researchgate.netresearchgate.net For example, 2-azido-4-trifluoromethylpyrimidine exists solely in the azide form in CDCl₃ but shows an equilibrium with its tetrazole tautomer in DMSO-d₆. researchgate.net
Temperature: Temperature changes can alter the relative populations of the two tautomers. researchgate.netnih.gov
Physical State: The dominant form in the crystalline state may differ from that in solution. researchgate.net
DFT calculations have been instrumental in studying this tautomerism, allowing for the estimation of the relative energies of the azide and tetrazole isomers and the activation barriers for their interconversion. nih.govrsc.org For a series of azido-1,2,4-triazoles, DFT studies showed that the isomerization from an azide to a tetrazole results in an increase in stability due to the formation of an additional aromatic ring. rsc.org In the case of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine (DANT), an equilibrium between the diazide molecule and a cyclized tetrazole form was observed in a 7:3 ratio in DMSO solution. researchgate.net
Safety and Handling Considerations in Academic and Industrial Research
Evaluation of Explosive Hazard Profile
Contradictory findings in initial and later studies underscore the compound's hazardous potential. Initial reports suggested ADT was nonexplosive, based on thermal, friction, and impact tests that indicated an endothermic decomposition (ΔH = 30.3 kJ mol⁻¹). organic-chemistry.org However, further investigations using differential scanning calorimetry (DSC) in sealed systems revealed a highly exothermic decomposition, classifying ADT as a potentially explosive material that must be handled with caution. nih.govacs.org
Despite its significant exothermic decomposition, ADT has been demonstrated to be insensitive to impact and friction under standard test conditions. scispace.comnih.gov This characteristic distinguishes it from other energetic materials that may be sensitive to mechanical stimuli. However, this lack of mechanical sensitivity should not lead to complacency, as the primary hazard is thermal. scispace.com
The energetic output of ADT's decomposition is comparable in magnitude to that of the well-known high-energy compound, tosyl azide (B81097) (TsN₃). nih.govacs.org DSC analysis shows ADT has an initiation temperature (Tᵢₙᵢₜ) of 159°C and a large enthalpy of decomposition (ΔHₔ) of -1135 J g⁻¹ (-207 kJ mol⁻¹). acs.orgfigshare.comimperial.ac.uk This exothermic output is similar to that of tosyl azide, which is known to be explosive. acs.org The significant energy release, coupled with the evolution of gaseous products, presents a considerable explosion hazard if the decomposition is initiated. scispace.com
| Compound | Initiation Temperature (Tᵢₙᵢₜ) | Enthalpy of Decomposition (ΔHₔ) |
|---|---|---|
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) | 159°C | -1135 J g⁻¹ (-207 kJ mol⁻¹) |
| Tosyl Azide (TsN₃) | 111°C | -1336 J g⁻¹ (-263 kJ mol⁻¹) |
Recommendations for Safe Process Temperatures and Operational Procedures
Given the highly exothermic nature of ADT's decomposition, strict temperature control is paramount for its safe handling. Based on DSC data, a maximum recommended process temperature of 55°C has been established. acs.orgscispace.comfigshare.com This conservative limit provides a reasonable margin of safety to prevent accidental initiation of thermal runaway. nih.gov For tosyl azide, the recommended maximum safe process temperature is even lower, at 45°C. scispace.com When using ADT, it is crucial to ensure that adequate thermal control measures are in place to prevent any overheating. Furthermore, process design must account for the potential for rapid gas evolution in the event of a thermal runaway, which could lead to explosive rupture of a vessel. scispace.comacs.org
Importance of Rigorous Thermal Hazard Screening for Novel Reagents
The case of this compound serves as a critical example of the importance of thorough and appropriate thermal hazard screening for all novel energetic reagents. The initial mischaracterization of ADT as "intrinsically safe" was based on DSC data from an unsealed crucible, which allowed the energy of decomposition to be lost through the evaporation of the material, giving a misleading endothermic reading. scispace.com
Subsequent analysis in sealed crucibles, capable of containing the pressure generated by gas evolution, correctly identified the significant exothermic hazard. scispace.com This highlights that the choice of analytical methodology is crucial for accurately assessing the thermal stability and explosive potential of compounds that can decompose to produce gaseous products. Rigorous screening using appropriate techniques, such as DSC in high-pressure crucibles or accelerating rate calorimetry (ARC), is essential before any novel reagent is used on a large scale to prevent catastrophic incidents. nih.govacs.org
Future Research Directions and Emerging Applications
Development of Novel Derivatization and Functionalization Strategies
Future research will likely focus on the synthesis of novel ADT analogs to tailor its properties for specific applications. The synthetic pathway to ADT, which starts from the inexpensive and readily available cyanuric chloride, is amenable to significant modification. organic-chemistry.orgmdpi.com The stepwise nucleophilic substitution of the chlorine atoms on the 1,3,5-triazine (B166579) ring allows for the introduction of a wide array of functional groups.
Strategies for derivatization could include:
Varying the alkoxy groups: Replacing the methoxy (B1213986) groups with other alkoxy or aryloxy moieties can modulate the compound's solubility, stability, and electronic properties.
Asymmetric functionalization: The sequential substitution of chlorides on the cyanuric chloride precursor enables the creation of triazines with two or three different substituents. semanticscholar.org This could lead to the development of ADT derivatives with functionalities for specific targeting, imaging, or "click" chemistry applications. For instance, the synthesis of 2-azido-4,6-bispropynyloxy-1,3,5-triazine, which incorporates alkyne handles, demonstrates the feasibility of introducing reactive groups for subsequent conjugation reactions. mdpi.com
Introduction of chiral auxiliaries: Attaching chiral groups to the triazine ring could produce chiral diazo-transfer reagents for stereoselective synthesis, an area that remains largely unexplored. mdpi.comresearchgate.net
The development of a library of functionalized ADT derivatives will be crucial for unlocking its full potential in diverse chemical fields.
Exploration in Materials Science and Polymer Chemistry
The energetic nature of the azide (B81097) group and the rigid, nitrogen-rich triazine core make ADT and its derivatives attractive building blocks for advanced materials and polymers.
Emerging applications in this domain include:
Polymer Modification and Cross-linking: Azidotriazines can serve as efficient cross-linking or grafting agents. Upon thermal decomposition, the azide group forms a highly reactive nitrene species that can insert into C-H bonds of polymer backbones. acs.orgnih.gov This has been demonstrated in the upcycling of polyolefin blends, where an azidotriazine-based agent was used to compatibilize and reinforce blends of polyethylene (B3416737) and polypropylene (B1209903) through reactive extrusion, yielding high-performance materials. acs.orgnih.gov The process generates nanostructures that act as multivalent cross-linkers, dramatically improving the material's ductility and dimensional stability. nih.gov
Synthesis of High-Nitrogen Content Materials: The high nitrogen content of the triazine ring is desirable for the development of energetic materials or gas-storage materials. mdpi.com While research has focused on related polyazido triazines, ADT could serve as a precursor for nitrogen-rich polymers and carbon nitride materials. mdpi.com
Hyperbranched Polymers: Azidotriazine derivatives are valuable monomers for creating complex polymer architectures. For example, 2-azido-4,6-bispropynyloxy-1,3,5-triazine, an AB₂-type monomer, has been used to synthesize hyperbranched polymers via azide-alkyne polycycloaddition reactions. mdpi.com These polymers are being investigated for biomedical applications, including as potential biocompatible materials. mdpi.com
The table below summarizes key findings in the application of azidotriazines in polymer chemistry.
| Application | Azidotriazine Derivative | Polymer System | Key Finding |
| Polymer Upcycling | Generic azidotriazine grafting agent | Polyolefin blends (PE/PP) | Acts as a cross-linker via thermal nitrene formation, improving ductility and thermal stability. acs.orgnih.gov |
| Hyperbranched Polymers | 2-azido-4,6-bispropynyloxy-1,3,5-triazine | Azide-alkyne polycycloaddition | Serves as an AB₂ monomer for the synthesis of hyperbranched polymers with potential biomedical applications. mdpi.com |
Catalytic Transformations and Stereoselective Applications
The application of 2-Azido-4,6-dimethoxy-1,3,5-triazine in catalysis is a nascent field with significant potential for future exploration. While direct catalytic applications of ADT have not been extensively reported, its structural features suggest several promising research directions.
Ligand Development: The nitrogen atoms of the 1,3,5-triazine ring can act as coordination sites for metal catalysts. Future work could involve designing and synthesizing ADT derivatives that serve as ligands for transition metals. The electronic properties of the triazine ring, modulated by its substituents, could influence the catalytic activity of the coordinated metal center.
Organocatalysis: The triazine scaffold itself may exhibit catalytic activity. Research could explore the potential of ADT and its derivatives to act as organocatalysts, for instance, in activating substrates through hydrogen bonding or other non-covalent interactions.
Stereoselective Applications: There is a significant opportunity to develop chiral versions of ADT for use in stereoselective transformations. The precursor to ADT, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), has been used as a coupling reagent. researchgate.netnih.gov By analogy, introducing chiral substituents onto the triazine core could lead to the creation of novel chiral reagents for enantiodifferentiating reactions, an area where substituted 1,3,5-triazines have previously found application. mdpi.comresearchgate.net The development of such reagents would represent a significant advancement, expanding the utility of the azidotriazine scaffold into asymmetric synthesis.
Green Chemistry Approaches in Utilization and Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the future of ADT.
Greener Synthetic Routes: The current synthesis of ADT is a relatively straightforward two-step process using low-cost starting materials. organic-chemistry.org However, future research could focus on further aligning its production with green chemistry principles. This includes exploring solvent-free reaction conditions or employing microwave-assisted synthesis, a technique that has been shown to be an efficient and green procedure for preparing other 1,3,5-triazine derivatives by reducing reaction times and solvent use. chim.itresearchgate.net
Safety and Hazard Reduction: A critical aspect of green chemistry is ensuring process safety. ADT was initially reported as an "intrinsically safe" reagent with an endothermic decomposition. organic-chemistry.org However, subsequent, more detailed studies revealed that it undergoes a highly exothermic decomposition comparable in magnitude to the potentially explosive tosyl azide. sci-hub.seacs.orgnih.govfigshare.com This highlights a crucial area for future research: the rigorous and transparent evaluation of the thermal stability and explosive potential of new energetic materials. A core tenet of green chemistry is to design safer chemicals, and understanding the true hazard profile of ADT is paramount for its responsible use. nih.gov
The table below compares the initial and subsequent thermal hazard assessments of ADT.
| Parameter | Initial Report (Ma et al., 2018) organic-chemistry.org | Subsequent Study (Green et al., 2019) sci-hub.seacs.org |
| Decomposition Type | Endothermic | Exothermic |
| Enthalpy of Decomposition (ΔHD) | +30.3 kJ mol⁻¹ | -207 kJ mol⁻¹ (-1135 J g⁻¹) |
| Initiation Temperature (Tinit) | Not specified as exothermic | 159 °C |
| Safety Assessment | Intrinsically safe, nonexplosive | Potentially explosive, comparable to tosyl azide |
Future work should focus on developing derivatives with improved safety profiles or establishing handling procedures and engineering controls that mitigate the risks associated with its use, fully embracing the green chemistry principle of designing for accident prevention.
Q & A
Q. How is 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) synthesized, and what parameters ensure high yield?
ADT is synthesized via nucleophilic substitution of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with sodium azide (NaN₃). Critical parameters include:
- Reagent purity : CDMT must be ≥97% pure to minimize side reactions .
- Solvent choice : Reactions are typically conducted in polar aprotic solvents (e.g., THF or DMF) to enhance NaN₃ solubility .
- Temperature control : Room temperature or mild heating (≤40°C) prevents premature decomposition of ADT .
- Purification : Recrystallization from ethanol/water mixtures yields ADT with >95% purity .
Q. What are the primary applications of ADT in organic synthesis?
ADT is a diazo-transfer reagent used to synthesize α-diazo carbonyl compounds, which are pivotal in cyclopropanation, C–H functionalization, and heterocycle formation. Key advantages include:
Q. How should ADT be stored to ensure stability?
ADT is shelf-stable for >1 year under air at room temperature when stored in airtight containers with desiccants. Avoid exposure to light, heat (>55°C), and strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How do contradictory reports on ADT’s thermal stability affect laboratory handling protocols?
Two studies present conflicting
- Endothermic decomposition : ADT was initially reported as "intrinsically safe" due to endothermic decomposition (ΔH = +30.3 kJ/mol) .
- Exothermic decomposition : Later DSC studies revealed exothermic decomposition (ΔH = -1,135 J/g) with an initiation temperature of 159°C, comparable to tosyl azide . Methodological recommendations :
- Conduct small-scale safety tests (DSC or TGA) for batch-specific risk assessment.
- Limit process temperatures to ≤55°C and avoid mechanical stress (e.g., grinding) .
Q. What mechanistic insights explain ADT’s efficiency in diazo-transfer reactions?
ADT reacts via a two-step process:
- Step 1 : Nucleophilic attack by the substrate (e.g., amine) on the azide group, releasing nitrogen and forming a triazinyl intermediate.
- Step 2 : Elimination of the triazine moiety, yielding the diazo compound. The electron-withdrawing methoxy groups on the triazine ring enhance electrophilicity, accelerating the reaction .
Q. How can researchers optimize ADT-mediated reactions when encountering low yields?
Troubleshooting strategies :
- Base selection : Use non-nucleophilic bases (e.g., DIPEA) to avoid side reactions with ADT .
- Solvent optimization : Dichloromethane or acetonitrile improves reaction rates compared to DMF .
- Stoichiometry : A 1.2:1 molar ratio of ADT to substrate ensures complete conversion .
- Monitoring : Track reaction progress via FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) .
Q. What analytical methods validate the purity and structure of ADT and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR confirms the absence of residual CDMT (δ 4.0 ppm for methoxy groups) .
- Mass spectrometry : High-resolution MS verifies molecular ions (e.g., [M+H]+ at m/z 176.06 for ADT) .
- X-ray diffraction : Single-crystal XRD resolves structural ambiguities in diazo products .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on ADT’s safety profile?
The discrepancy arises from differing experimental conditions:
- Endothermic claim : Based on DSC data from pristine ADT under inert atmospheres .
- Exothermic claim : Observed in open-air DSC runs, where atmospheric oxygen may catalyze decomposition . Resolution : Conduct safety tests under conditions mirroring intended use (e.g., aerobic vs. anaerobic) and adhere to a maximum process temperature of 55°C .
Methodological Tables
| Safety Test | Protocol | Outcome |
|---|---|---|
| DSC/TGA | 10°C/min, N₂ or air | Identifies decomposition onset |
| Impact sensitivity | UN Test Series 3(a) | Assesses explosive potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
